molecular formula C6H16Cl2N2O B13474843 1-(3-Methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride

1-(3-Methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride

Cat. No.: B13474843
M. Wt: 203.11 g/mol
InChI Key: WUJITAYQNJXUNC-UHFFFAOYSA-N
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Description

1-(3-Methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of azetidine, a four-membered nitrogen-containing ring, which makes it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Amination: The methanamine group is introduced through amination reactions, often using ammonia or amine derivatives.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(3-Methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride
  • 1-Benzylazetidin-3-yl)methanamine dihydrochloride
  • 1-Methyl-3-azetidinemethanamine

Uniqueness

1-(3-Methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other azetidine derivatives and may confer specific properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

(3-methoxy-1-methylazetidin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-4-6(3-7,5-8)9-2;;/h3-5,7H2,1-2H3;2*1H

InChI Key

WUJITAYQNJXUNC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)(CN)OC.Cl.Cl

Origin of Product

United States

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